C4 Linker Chemistry: 4-Amino vs. 4-Thioether Dictates CK2 Inhibitory Potency Ceiling
The target compound belongs to the 4-aminothieno[2,3-d]pyrimidine series, which exhibits a fundamentally higher CK2 inhibitory potency ceiling compared to the 4-thioether series. The most potent 4-amino analog in the published series, NHTP33 (3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid), achieves an IC50 of 8 nM against CK2 [1]. In contrast, the most potent 4-thioether analog TTP 22 (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) exhibits an IC50 of 100 nM against CK2 [2]. This represents a 12.5-fold potency advantage accessible to the 4-amino scaffold. While the target compound's specific CK2 IC50 has not been reported in the peer-reviewed public domain as of the search date, its 4-NH linkage and the SAR established for its chemical class indicate it is structurally positioned to exploit the potency advantage inherent to the 4-amino series [1].
| Evidence Dimension | CK2 inhibitory potency (IC50) ceiling for chemical series |
|---|---|
| Target Compound Data | Not reported; compound belongs to 4-aminothieno[2,3-d]pyrimidine series where lead NHTP33 achieves CK2 IC50 = 8 nM |
| Comparator Or Baseline | TTP 22 (4-thioether analog): CK2 IC50 = 100 nM |
| Quantified Difference | 12.5-fold potency advantage for 4-amino series lead compound over best 4-thioether series compound |
| Conditions | In vitro CK2 inhibition assay (ATP-competitive), human recombinant CK2; data from Ostrynska et al. 2016 [1] and Golub et al. 2011 [2] |
Why This Matters
Procurement of a 4-amino compound provides access to a chemical space with an established 12.5-fold potency advantage over the 4-thioether analogs, making it valuable for SAR exploration and lead optimization programs targeting CK2.
- [1] Ostrynska OV, Balanda AO, Bdzhola VG, et al. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Eur J Med Chem. 2016;115:148-160. View Source
- [2] Golub AG, Bdzhola VG, Briukhovetska NV, et al. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011;46(3):870-876. View Source
